molecular formula C14H26O B1621655 7-Tetradecyn-1-ol CAS No. 37011-94-2

7-Tetradecyn-1-ol

Cat. No.: B1621655
CAS No.: 37011-94-2
M. Wt: 210.36 g/mol
InChI Key: QMSNUMIZMZJEOG-UHFFFAOYSA-N
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Description

7-Tetradecyn-1-ol (C₁₄H₂₆O) is a terminal alkyne alcohol with a 14-carbon chain and a triple bond at position 7. It serves as a critical precursor in synthesizing insect sex pheromones such as (Z)-7-tetradecenyl acetate and (Z)-7-tetradecenal, which are pivotal in pest control strategies targeting species like the Holcocerus hippophaecolus and Trichoplusia ni . Additionally, it is an intermediate in the production of (Z)-7-tetradecenol, a sphingoid base derivative with demonstrated cytotoxicity against human colon cancer cells . Its structural uniqueness—a combination of a long hydrocarbon chain, alkyne functionality, and terminal hydroxyl group—dictates its reactivity and biological relevance.

Properties

CAS No.

37011-94-2

Molecular Formula

C14H26O

Molecular Weight

210.36 g/mol

IUPAC Name

tetradec-7-yn-1-ol

InChI

InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h15H,2-6,9-14H2,1H3

InChI Key

QMSNUMIZMZJEOG-UHFFFAOYSA-N

SMILES

CCCCCCC#CCCCCCCO

Canonical SMILES

CCCCCCC#CCCCCCCO

Origin of Product

United States

Comparison with Similar Compounds

Alkyne Alcohols

Compound Molecular Formula Functional Groups Key Differences vs. 7-Tetradecyn-1-ol Applications References
This compound C₁₄H₂₆O Terminal alkyne, -OH N/A Pheromone synthesis, anticancer agents
2-Heptadecyn-1-ol C₁₇H₃₂O Terminal alkyne, -OH Longer chain (17C), triple bond at position 2 Specialty chemical synthesis
(E)-Tridec-4-en-7-yn-1-ol C₁₃H₂₂O Alkyne, alkene, -OH Shorter chain (13C), mixed functional groups Polymer chemistry
1-(Trimethylsilyl)tetradec-1-yn-3-ol C₁₇H₃₀OSi Alkyne, TMS group, -OH Silyl-protected alkyne, hydroxyl at position 3 Stabilized intermediates in synthesis

Key Findings :

  • Chain Length : Longer chains (e.g., 2-Heptadecyn-1-ol) reduce volatility and enhance lipid solubility, favoring membrane interactions .
  • Triple Bond Position : The position of the alkyne affects molecular geometry and interaction with enzymes. For example, this compound’s triple bond at position 7 aligns with pheromone biosynthetic pathways in insects .
  • Functional Group Combinations : (E)-Tridec-4-en-7-yn-1-ol’s dual alkene and alkyne groups increase reactivity in polymerization but reduce specificity in biological systems .

Alkene Alcohols

Compound Molecular Formula Functional Groups Key Differences vs. This compound Applications References
cis-7-Tetradecen-1-ol C₁₄H₂₈O Terminal alkene (Z), -OH Alkene vs. alkyne, different stereochemistry Pheromone mimicry, organic synthesis
Tetradec-5-en-1-ol C₁₄H₂₈O Terminal alkene (Z), -OH Double bond at position 5, saturated analogs Fragrance industry
(11E)-Tetradecen-1-ol-d5 C₁₄H₂₈O Deuterated alkene, -OH Isotopic labeling for metabolic tracking Metabolic studies

Key Findings :

  • Stereochemistry : The Z-configuration in cis-7-Tetradecen-1-ol enhances binding to insect pheromone receptors compared to E-isomers .
  • Isotopic Labeling: (11E)-Tetradecen-1-ol-d5’s deuterium atoms enable precise tracking in metabolic pathways, a feature absent in non-labeled compounds like this compound .

Saturated Alcohols

Compound Molecular Formula Functional Groups Key Differences vs. This compound Applications References
Tetradecan-1-ol C₁₄H₃₀O Saturated, -OH No unsaturated bonds, higher stability Surfactants, emulsifiers
1-Decanol C₁₀H₂₂O Saturated, -OH Shorter chain (10C) Solvent, plasticizer

Key Findings :

  • Reactivity : Saturated alcohols like Tetradecan-1-ol lack the alkyne/alkene reactivity, making them less useful in cross-coupling reactions but more stable in industrial formulations .

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